molecular formula C6H3BrIN3 B12858246 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12858246
M. Wt: 323.92 g/mol
InChI Key: BJSKHSREGVITGC-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound featuring a triazole ring fused to a pyridine core. The bromine and iodine substituents at positions 5 and 2, respectively, enhance its reactivity and versatility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H

InChI Key

BJSKHSREGVITGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)I

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. The compound 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its efficacy against various bacterial strains. A study demonstrated that modifications to the triazole ring can enhance activity against resistant strains of bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties
The compound has also shown promise in anticancer research. Studies have indicated that certain triazolo derivatives can inhibit cancer cell proliferation by inducing apoptosis. Specifically, this compound has been evaluated for its ability to target specific pathways involved in tumor growth and metastasis . Ongoing research aims to elucidate the mechanisms behind its anticancer effects and optimize its structure for enhanced potency.

Neurological Applications
Recent investigations have explored the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further studies in neuropharmacology. Preliminary findings suggest that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease .

Agrochemicals

Pesticidal Activity
The unique structure of this compound allows it to interact with biological systems in plants and pests. Research has shown that compounds with similar triazole structures can act as effective fungicides and insecticides. This compound is being studied for its potential use in agricultural applications to combat crop diseases while minimizing environmental impact .

Herbicidal Properties
In addition to its pesticidal activity, there is ongoing research into the herbicidal properties of triazolo derivatives. Initial studies suggest that this compound may inhibit specific enzymes involved in plant growth, thus providing a mechanism for weed control .

Materials Science

Polymer Chemistry
In materials science, triazole compounds have been incorporated into polymer matrices to enhance their mechanical and thermal properties. The inclusion of this compound into polymer formulations is being explored for applications in coatings and adhesives due to its potential to improve adhesion and resistance to degradation .

Nanotechnology
The compound's unique properties are also being investigated in nanotechnology applications. Research is focusing on its use as a building block for creating nanostructured materials with specific electronic or optical properties. These materials could have applications in sensors or electronic devices .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEnhanced activity against resistant bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cells
Neurological ApplicationsPotential neuroprotective effects
Pesticidal ActivityEffective against crop diseases
Herbicidal PropertiesInhibition of plant growth enzymes
Polymer ChemistryImproved mechanical properties in polymer formulations
NanotechnologyDevelopment of nanostructured materials with unique electronic properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The substitution pattern and halogen type significantly influence the compound’s properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine Br (C5), I (C2) C₆H₃BrIN₃ 327.93* Dual halogenation enhances electrophilicity
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) C₆H₅BrN₄ 213.03 Amino group at C2 vs. iodine
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Br (C2, C5) C₆H₃Br₂N₃ 276.82 Bromine at both C2 and C5
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C7) C₆H₄BrN₃ 210.02 Bromine at C7 instead of C5
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C2), Cl (C5) C₆H₃BrClN₃ 232.47 Chlorine at C5 instead of bromine/iodine

*Calculated based on analogous compounds.

  • Positional Isomerism : Bromine at C5 (vs. C7) optimizes steric and electronic interactions in kinase inhibitors, as seen in related triazolopyridines .

Physicochemical Properties

Data from analogous compounds highlight trends:

Property 5-Bromo-2-iodo Target* 5-Bromo-2-amine 2,5-Dibromo 7-Bromo
Density (g/cm³) ~2.3 (est.) 2.09 2.15 (est.) 2.10 (est.)
Solubility Moderate in DMSO Soluble in DCM Low in H₂O Low in H₂O
pKa ~4.2 (est.) 3.99 N/A N/A
λmax (UV-Vis) ~290 nm (est.) 275 nm 280 nm (est.) 265 nm (est.)

*Estimated based on halogen effects. The iodine atom increases molecular weight and density compared to bromine-only analogs.

Biological Activity

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its unique triazole-pyridine structure and the presence of bromine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C₆H₄BrI₃N₃
  • Molecular Weight : Approximately 293.92 g/mol
  • Structural Characteristics : The compound features a triazole ring fused to a pyridine structure, enhancing its reactivity and biological properties due to the arrangement of nitrogen atoms within the triazole ring.

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Kinase Inhibition

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on several kinases involved in cancer pathways. For instance:

  • ALK5 (TGF-β Type I Receptor Kinase) : A series of derivatives demonstrated IC50 values ranging from 7.68 to 13.70 nM against ALK5, indicating potent inhibitory activity. One specific derivative achieved an IC50 value of 7.68 nM in enzyme assays .
  • p38α MAP Kinase : Similar derivatives also showed inhibitory effects on p38α MAP kinase with IC50 values between 1240 and 3370 nM. These findings suggest that modifications to the triazole-pyridine framework can enhance biological activity against these targets .

2. Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, structural analogs have shown varying degrees of antibacterial and antifungal activities. For example:

  • Compounds with similar structures have been evaluated against pathogens like Staphylococcus aureus and Candida albicans, revealing insights into structure-activity relationships (SAR) that could be applicable to the target compound .

Case Study 1: Inhibition of TGF-β Signaling

In a study focused on developing inhibitors for TGF-β signaling pathways relevant to fibrosis and cancer, derivatives of this compound were synthesized and evaluated for their efficacy. The most potent compounds demonstrated substantial inhibition in both enzyme assays and cellular models, underscoring their potential as therapeutic agents in oncology .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis involving various derivatives highlighted how modifications at specific positions on the triazole or pyridine rings could significantly alter biological activity. This research emphasizes the importance of chemical diversity in optimizing pharmacological profiles for targeted therapies .

Comparative Analysis

To further illustrate the uniqueness of this compound among its structural analogs, the following table summarizes key similarities and differences:

Compound NameCAS NumberSimilarityUnique Features
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine614750-84-40.85Contains only iodine without bromine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine356560-80-00.79Lacks iodine; may exhibit different biological activity
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine1053655-66-50.78Bromine at a different position; altered reactivity
[1,2,4]Triazolo[1,5-a]pyridin-7-ol1033810-70-60.77Hydroxyl group introduces different solubility properties
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde1373338-09-00.73Aldehyde group enhances reactivity towards nucleophiles

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of bromo- and iodo-substituted triazolopyridines typically involves cyclization of functionalized pyridine precursors. For example, 5-bromo derivatives can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using reagents like iodine/KI or MnO₂ . To introduce iodine at the 2-position, halogenation reactions (e.g., Sandmeyer or Ullmann coupling) may follow cyclization. Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may complicate purification .
  • Catalyst optimization : Copper catalysts (CuBr, CuI) improve halogenation yields but require inert atmospheres to prevent oxidation .
  • Temperature control : Cyclization at 80–100°C minimizes side products like dehalogenated analogs .

Q. What spectroscopic techniques are critical for characterizing halogenated triazolopyridines?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., bromine deshields adjacent protons, while iodine induces splitting due to nuclear quadrupole effects) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br doublet) .
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-bromo from 7-bromo isomers) .

Advanced Research Questions

Q. How do halogen substituents (Br, I) influence the biological activity of triazolopyridines, and how can conflicting bioactivity data be resolved?

Methodological Answer: Halogen position and size significantly affect bioactivity. For example:

  • Antioxidant activity : Bromine at the 5-position enhances radical scavenging (40% inhibition of lipid peroxidation vs. 25% for 7-bromo analogs) due to electronic effects .
  • Kinase inhibition : Iodo-substituted derivatives exhibit slower dissociation from JAK2’s ATP-binding pocket compared to bromo analogs (Kd = 0.8 nM vs. 2.3 nM) .

Q. Data Contradictions :

  • Discrepancies in IC50 values for similar compounds may arise from assay conditions (e.g., DMSO solvent quenching reactive oxygen species in antioxidant studies) . Validate via orthogonal assays (e.g., TBARS for lipid peroxidation vs. adrenaline oxidation inhibition) .

Q. What strategies optimize the regioselectivity of halogenation in triazolopyridine systems?

Methodological Answer:

  • Directing groups : Use amino or nitro groups at specific positions to steer halogenation. For example, 2-amino substituents direct iodination to the 5-position via coordination with Cu(I) catalysts .
  • Microwave-assisted synthesis : Enhances regioselectivity in one-pot reactions (e.g., 90% yield for 5-bromo-2-iodo derivatives vs. 60% under conventional heating) .

Q. How can solvent and catalyst systems be tailored to minimize dehalogenation during cross-coupling reactions?

Methodological Answer:

  • Palladium-free conditions : Use CuI/1,10-phenanthroline in DMF at 60°C to suppress β-hydride elimination (common in Pd-catalyzed reactions) .
  • Additives : Tetrabutylammonium iodide (TBAI) stabilizes iodo intermediates in Suzuki-Miyaura couplings .

Key Research Considerations

  • Toxicity profiling : Assess hemolytic activity (e.g., erythrocyte membrane stability assays) to prioritize compounds with low cytotoxicity .
  • Regiochemical validation : Use crystallography or NOESY to confirm halogen positions, avoiding misassignment due to NMR signal overlap .

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